N-(2,4-dimethoxyphenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a methoxyisoquinolinylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dimethoxyaniline: This can be achieved through the nitration of 2,4-dimethoxytoluene followed by reduction.
Synthesis of 5-methoxyisoquinoline: This involves the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an amino ketone.
Formation of the thioacetamide linkage: This step involves the reaction of 2,4-dimethoxyaniline with 5-methoxyisoquinoline-1-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the cleavage of the thioacetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide: shares structural similarities with other thioacetamide derivatives and isoquinoline compounds.
N-(2,4-dimethoxyphenyl)-2-((5-methoxyphenyl)thio)acetamide: Similar structure but with a phenyl group instead of an isoquinoline moiety.
N-(2,4-dimethoxyphenyl)-2-((5-methoxybenzyl)thio)acetamide: Similar structure but with a benzyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-13-7-8-16(18(11-13)26-3)22-19(23)12-27-20-15-5-4-6-17(25-2)14(15)9-10-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKIYVXPLCRGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC3=C2C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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